The compound falls under the category of organic compounds, specifically heterocycles, due to the incorporation of nitrogen and oxygen in its ring structure. It is also classified as an amine due to the presence of an amino group attached to the cyclohexane ring.
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine typically involves several key steps:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine can be represented using various structural formulas:
CC1=NOC(=N1)C(CC2CCCCC2)N
This representation indicates that the compound consists of a cyclohexane ring (represented by CC2CCCCC2
) bonded to a 5-methyl-substituted 1,2,4-oxadiazole (the CC1=NOC(=N1)
part). The presence of nitrogen atoms in the oxadiazole contributes to its unique chemical properties.
Key features include:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for enhanced biological properties or for creating derivatives with improved efficacy.
The mechanism of action for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is not fully elucidated but is believed to involve interaction with various biological targets:
Experimental data supporting these mechanisms may include binding assays and cellular activity studies.
The physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 169.23 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its behavior in biological systems and its applicability in pharmaceutical formulations.
The scientific applications of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2